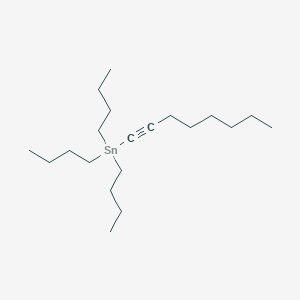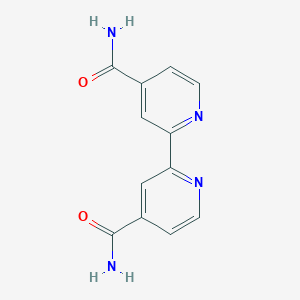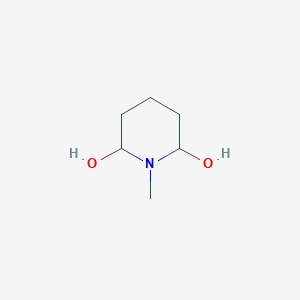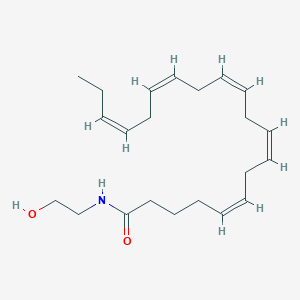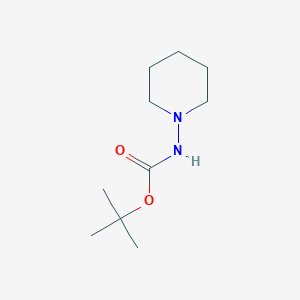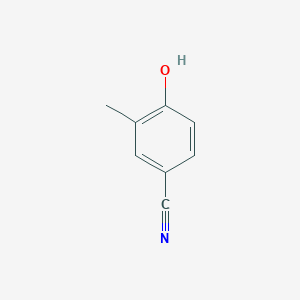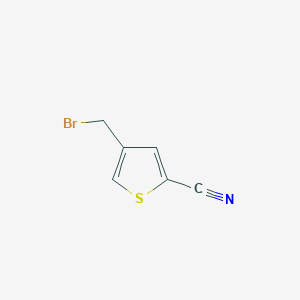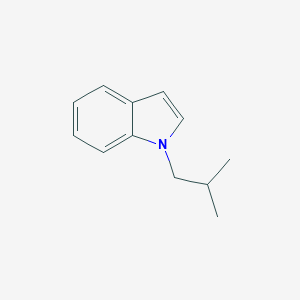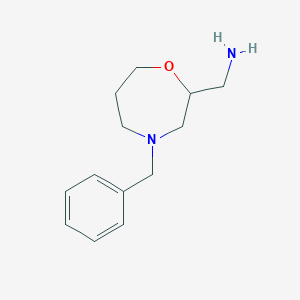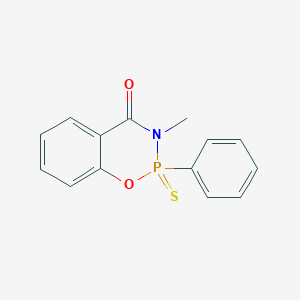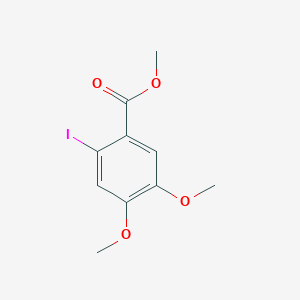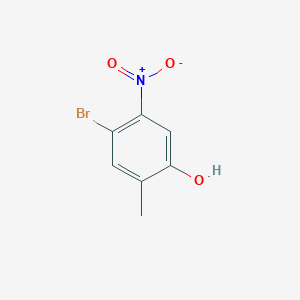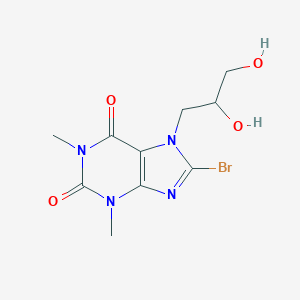
7-(2,3-Dihydroxypropyl)-8-bromotheophylline
Overview
Description
7-(2,3-Dihydroxypropyl)theophylline, also known as dyphylline, is a bronchodilator that aids in better air flow through the lungs . It is used to reduce the symptoms of chronic lung disorders such as asthma and bronchitis . The IUPAC name for this compound is 7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
Molecular Structure Analysis
The molecular formula of 7-(2,3-Dihydroxypropyl)theophylline is C10H14N4O4 . The InChI Key is KSCFJBIXMNOVSH-UHFFFAOYNA-N . The SMILES string is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .Physical And Chemical Properties Analysis
7-(2,3-Dihydroxypropyl)theophylline is a white powder . It has a melting point of 160°C to 165°C . It is soluble in water (1g/3mL at 25°C), ethanol (2g/100mL), and chloroform (1g/100mL) .Scientific Research Applications
Synthesis and Biological Properties
- The synthesis of various theophylline derivatives, including 7-(2,3-dihydroxypropyl)-8-bromotheophylline, has been explored for potential antimicrobial and antiviral applications. These compounds show promise as antistaphylococcal and antifungal agents (Ivanchenko, 2018).
Pharmacokinetic Studies
- Studies have investigated the pharmacokinetics and urinary excretion of 7-(2,3-dihydroxypropyl) theophylline, suggesting its potential clinical application in patients with hepatic dysfunction (Lawyer et al., 1980).
Development of New Heterocyclic Systems
- Research has led to the development of new heterocyclic systems using 8-bromotheophylline as a starting material. These new systems are being explored for various scientific applications, including in pharmaceutical chemistry (Krasovskii et al., 1975).
Neurological Applications
- Derivatives of 8-bromotheophylline, like those used in the synthesis of imidazo(1,2-f)xanthine, have been found to have a stimulant effect on the central nervous system. These derivatives are being studied for their potential in enhancing bioelectrical activity and evoked potentials in the brain (Samura Ba, 1983).
Chemical and Pharmaceutical Research
- Research in pharmaceutical chemistry has focused on synthesizing new compounds from 7-(2,3-dihydroxypropyl)-8-bromotheophylline for various applications. These studies are pivotal in discovering new therapeutic agents and understanding the properties of these compounds (Ivanchenko, 2016).
Safety And Hazards
Accidental ingestion of 7-(2,3-Dihydroxypropyl)theophylline may be harmful. Animal experiments indicate that ingestion of less than 150 grams may be fatal or may produce serious damage to the health of the individual . Xanthine derivatives may produce nausea, vomiting, anorexia, stomach pain, vomiting of blood, and diarrhea .
properties
IUPAC Name |
8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDPXFFZDJFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911951 | |
| Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydroxypropyl)-8-bromotheophylline | |
CAS RN |
111038-24-5 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
